molecular formula C12H18N4O B14875058 (Z)-N'-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide

(Z)-N'-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide

Cat. No.: B14875058
M. Wt: 234.30 g/mol
InChI Key: TUTKGMLPZHXUPZ-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide is a complex organic compound that features a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Formation of the Pyridine Ring: The pyridine ring is usually synthesized through a condensation reaction.

    Coupling of the Rings: The piperidine and pyridine rings are then coupled together using a suitable linker.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common techniques include:

    Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

    High-Pressure Reactions: To facilitate the coupling of the rings.

    Purification Techniques: Such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide is investigated for its therapeutic potential. It may be used in the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide: Lacks the (Z)-configuration.

    2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide: Lacks the hydroxy group.

    (Z)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide: Lacks the piperidine ring.

Uniqueness

The uniqueness of (Z)-N’-hydroxy-2-(piperidin-1-yl)-2-(pyridin-3-yl)acetimidamide lies in its specific configuration and functional groups. The (Z)-configuration and the presence of both piperidine and pyridine rings, along with the hydroxy group, confer unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N'-hydroxy-2-piperidin-1-yl-2-pyridin-3-ylethanimidamide

InChI

InChI=1S/C12H18N4O/c13-12(15-17)11(10-5-4-6-14-9-10)16-7-2-1-3-8-16/h4-6,9,11,17H,1-3,7-8H2,(H2,13,15)

InChI Key

TUTKGMLPZHXUPZ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)C(C2=CN=CC=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)C(C2=CN=CC=C2)C(=NO)N

Origin of Product

United States

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